molecular formula C7H14O2S B8522133 Ethyl 5-mercaptopentanoate

Ethyl 5-mercaptopentanoate

Cat. No.: B8522133
M. Wt: 162.25 g/mol
InChI Key: MRQVNVZTWCZZMZ-UHFFFAOYSA-N
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Description

Ethyl 5-mercaptopentanoate (C₇H₁₄O₂S) is an organosulfur compound featuring a thiol (-SH) group at the fifth carbon of a pentanoate ester. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, flavor chemistry, and pharmaceutical intermediates. The thiol group enables participation in nucleophilic reactions, metal coordination, and disulfide bond formation.

Properties

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

ethyl 5-sulfanylpentanoate

InChI

InChI=1S/C7H14O2S/c1-2-9-7(8)5-3-4-6-10/h10H,2-6H2,1H3

InChI Key

MRQVNVZTWCZZMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCS

Origin of Product

United States

Chemical Reactions Analysis

Route 1: Reaction with Thiourea and Base Catalyst

A common method involves reacting 5-bromopentanoic acid with thiourea under reflux conditions, followed by treatment with aqueous sodium hydroxide to form 5-mercaptopentanoic acid . This acid is then esterified with ethanol or other alcohols (e.g., 2,2,2-trichloroethanol) using catalysts like p-toluenesulfonic acid .

Key Steps (adapted from ):

  • Thiol acid formation :

    • React 5-bromopentanoic acid (27.6 mmol) with thiourea (35.9 mmol) in ethanol, reflux for 3 hours.

    • Add NaOH (3M, 55.2 mmol), reflux for 1 hour.

    • Acidify with H₂SO₄ (2M), extract with ether, and purify.

    • Yield : 98% for 5-mercaptopentanoic acid .

  • Esterification :

    • Treat the thiol acid with ethanol or 2,2,2-trichloroethanol in the presence of p-toluenesulfonic acid.

    • Yield : 50–60% for ethyl esters .

Route 2: Nucleophilic Substitution with Mercaptans

Ethyl 5-mercaptopentanoate can also be prepared by reacting ethyl acetoacetate with mercaptans (e.g., thiols) in the presence of a base catalyst. The thiol group undergoes nucleophilic attack on the carbonyl carbon, leading to ester formation after alcohol elimination.

Reaction Mechanisms

The compound’s reactivity stems from its dual functionality: the thiol (-SH) group acts as a nucleophile, while the ester (-COOEt) group stabilizes intermediates.

Nucleophilic Substitution

In alkylation reactions, the thiol group donates electrons to form new carbon-sulfur bonds. For example, in the synthesis of 18-[18F]fluoro-6-thia-octadecanoic acid , methyl 6-mercaptopentanoate reacts with 1,12-dibromododecane via nucleophilic substitution, forming a thioether intermediate .

Ester Hydrolysis and Stability

This compound undergoes hydrolysis under basic conditions, releasing the thiol acid. This reaction is critical in applications like polymer grafting, where controlled hydrolysis ensures functionalization .

Carbon-Sulfur Bond Formation

This compound is a key intermediate in synthesizing thioether-containing compounds. For example:

  • Pharmaceuticals : Used in the preparation of cediranib , a solid tumor treatment, via alkylation reactions .

  • Polymer Functionalization : Reacts with azide groups in polymers (e.g., poly(ethylene glycol)) to introduce thiol moieties for targeted drug delivery .

Radiofluorination

In positron emission tomography (PET) imaging, derivatives like 18-[18F]fluoro-6-thia-octadecanoic acid are synthesized using this compound analogs. These compounds undergo bromo-thioether formation and subsequent radiofluorination .

Design of Experiments (DoE)

In optimizing synthesis steps, factors like base equivalents, solvent, and temperature are systematically studied. For example, in the alkylation of indolphenol derivatives, kinetic studies revealed that reaction rates depend on azetidinium ion formation, necessitating controlled base and solvent conditions .

Yield and Selectivity

  • Synthesis of 5-mercaptopentanoic acid : Achieves 98% yield under optimized reflux and acidification conditions .

  • Esterification : Yields range from 50–95% depending on the alcohol used (e.g., ethanol vs. trichloroethanol) .

Thiol Ester Analogues

  • Methyl 6-mercaptopentanoate : Used in synthesizing long-chain fluorothia fatty acids for PET imaging .

  • Trichlorothis compound : Prepared via esterification with 2,2,2-trichloroethanol for increased stability .

Degradation Products

This compound can degrade to sodium 2-hydroxy-5-mercapto pentanoate under certain conditions, as observed in polymer-grafting reactions .

Stability and Storage

The compound is stabilized by its thiol and ester groups but requires careful handling due to potential oxidation. Acidic or basic conditions may lead to hydrolysis or disulfide formation .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 5-mercaptopentanoate with structurally related ethyl pentanoate derivatives, highlighting key differences in substituents, molecular properties, and applications based on the provided evidence:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound -SH at C5 C₇H₁₄O₂S 162.25 g/mol Reactive thiol group; potential for disulfide linkages, flavoring agents, or drug intermediates N/A*
Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate Benzimidazole ring at C5 C₁₅H₁₉N₃O₄ 329.34 g/mol Regulatory-compliant reference material; used in pharmaceutical quality control (USP, EMA)
Ethyl 5-naphthalen-2-yl-5-oxopentanoate Naphthyl-oxo group at C5 C₁₇H₁₈O₃ 270.32 g/mol High-purity standard; industrial synthesis intermediate; requires strict safety handling
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate Chloro-fluorophenyl-oxo at C5 C₁₃H₁₄ClFO₃ 296.70 g/mol Specialty chemical with 5 suppliers; used in agrochemical or medicinal research
Ethyl 5-(4-acetylphenyl)pentanoate Acetylphenyl at C5 C₁₅H₂₀O₃ 248.32 g/mol Solubility in organic solvents; precursor for polymer or dye synthesis

Notes:

  • This compound lacks direct data in the provided evidence; properties inferred from structural analogs.
  • Thiol-containing compounds (e.g., -SH) are typically more reactive toward oxidation compared to oxo (-O-) or aryl-substituted analogs, necessitating stabilizers in storage .
  • Regulatory compliance (e.g., USP, EMA) is emphasized for pharmaceutical intermediates like the benzimidazole derivative .

Research Findings and Functional Implications

Reactivity and Stability

  • Thiol vs. Oxo Groups: The -SH group in this compound is prone to oxidation, forming disulfides, whereas oxo-substituted analogs (e.g., Ethyl 5-naphthalen-2-yl-5-oxopentanoate) exhibit greater stability under ambient conditions .
  • Synthetic Utility: Aryl-substituted derivatives (e.g., chloro-fluorophenyl or acetylphenyl) are tailored for cross-coupling reactions, while the benzimidazole variant serves as a rigid scaffold in drug design .

Physicochemical Properties

  • Solubility: Ethyl esters with aromatic substituents (e.g., naphthyl or acetylphenyl) show lower water solubility but higher affinity for organic solvents compared to aliphatic thiol derivatives .
  • Thermal Stability: Melting points for benzimidazole and naphthyl derivatives exceed 100°C, suggesting suitability for high-temperature processes .

Industrial and Pharmaceutical Relevance

  • Safety Protocols: Ethyl 5-naphthalen-2-yl-5-oxopentanoate requires stringent first-aid measures for inhalation exposure, highlighting the need for specialized handling in industrial settings .
  • Supplier Diversity: Chloro-fluorophenyl and acetylphenyl derivatives are available from multiple suppliers, indicating broader commercial demand .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl 5-mercaptopentanoate, and what are common pitfalls in its purification?

  • Methodological Answer : Synthesis typically involves thiol-esterification of 5-mercaptopentanoic acid with ethanol under acidic catalysis. Key steps include maintaining an inert atmosphere (e.g., nitrogen) to prevent thiol oxidation . Purification via fractional distillation requires careful temperature control to avoid decomposition. Common pitfalls include incomplete removal of unreacted thiols (detected via GC-MS) and hydrolysis of the ester group under prolonged acidic conditions .

Q. Which analytical techniques are recommended for characterizing this compound, and what key spectral markers should be identified?

  • Methodological Answer :

  • NMR : Look for the thiol proton (δ ~1.5–2.0 ppm, broad singlet) and ester carbonyl (δ ~170–175 ppm in 13C^{13}\text{C}) .
  • GC-MS : Molecular ion peak at m/z 148 (C7_7H14_{14}O2_2S) and fragmentation patterns indicating the mercapto group .
  • FTIR : Stretching vibrations for -SH (~2550 cm1^{-1}) and ester C=O (~1740 cm1^{-1}) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Use accelerated stability testing with controlled variables (temperature, humidity, light). Monitor degradation via HPLC to track thiol oxidation (disulfide formation) and ester hydrolysis. Include antioxidant additives (e.g., BHT) in experimental conditions to assess efficacy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound across studies?

  • Methodological Answer : Cross-validate results using multiple techniques (e.g., NMR, GC-MS, FTIR) and reference standards. Collaborative inter-laboratory studies can identify instrumentation biases. For instance, solvent polarity in NMR (e.g., CDCl3_3 vs. DMSO-d6_6) may shift proton signals, requiring documentation of experimental conditions .

Q. What computational models are suitable for predicting the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) can model thiolate anion formation and nucleophilic attack kinetics. Molecular dynamics (MD) simulations assess solvent effects (e.g., polar aprotic vs. aqueous media). Validate predictions with experimental kinetic studies (e.g., reaction rates with amines or thiols) .

Q. How can contradictory data on the compound’s degradation pathways in aerobic vs. anaerobic conditions be systematically analyzed?

  • Methodological Answer : Design comparative studies using isotopically labeled oxygen (18O^{18}\text{O}) to trace oxidation products. Pair LC-MS/MS with radical scavengers (e.g., TEMPO) to distinguish between autoxidation and enzymatic pathways. Meta-analyses of existing data should account for environmental variables (pH, temperature) .

Methodological Frameworks for Data Validation

  • Systematic Reviews : Use PRISMA guidelines to aggregate data on synthesis yields or degradation rates. Assess heterogeneity via Cochran’s Q test and I2^2 statistics .
  • Ethical Data Reporting : Disclose all experimental parameters (e.g., solvent purity, instrument calibration) to ensure reproducibility. Raw datasets should be archived in FAIR-compliant repositories .

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